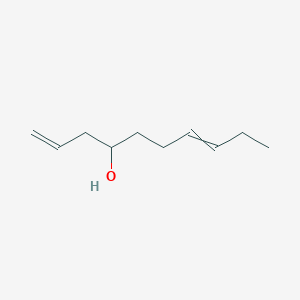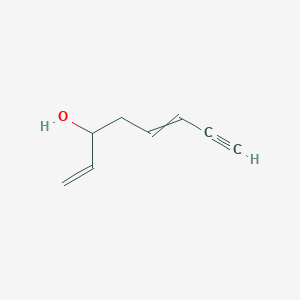
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is a complex organic compound with a molecular formula of C40H79NO4 This compound is characterized by its unique structure, which includes a long hydrocarbon chain with multiple hydroxyl groups and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide typically involves the reaction of a fatty acid with an amine under specific conditions. One common method involves the use of docosanoic acid and a hydroxylated amine. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols .
Applications De Recherche Scientifique
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying amide bond formation and hydrolysis.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties
Mécanisme D'action
The mechanism of action of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide involves its interaction with specific molecular targets in the body. The hydroxyl groups and amide linkage allow it to interact with proteins and enzymes, potentially modulating their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: This compound has a similar structure but with fewer hydroxyl groups.
2-Hydroxy-N-(1,3,4-trihydroxy-2-octadecanyl)docosanamide: Another closely related compound with slight variations in the hydrocarbon chain.
Uniqueness
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is unique due to its specific arrangement of hydroxyl groups and the presence of an unsaturated bond in the hydrocarbon chain.
Propriétés
Numéro CAS |
141923-07-1 |
|---|---|
Formule moléculaire |
C40H79NO4 |
Poids moléculaire |
638.1 g/mol |
Nom IUPAC |
N-(1,3,4-trihydroxyoctadec-8-en-2-yl)docosanamide |
InChI |
InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-38,40,42-43,45H,3-25,27,29-36H2,1-2H3,(H,41,44) |
Clé InChI |
NKJMWDBSQFISEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(3-Ethylpentan-2-yl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12529588.png)
![Benzonitrile, 4-[(2-methoxyethyl)propylamino]-2-(trifluoromethyl)-](/img/structure/B12529595.png)
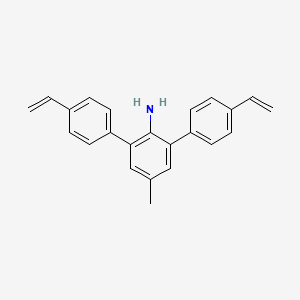
![Diethyl bis[(quinolin-2-yl)methyl]propanedioate](/img/structure/B12529608.png)
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
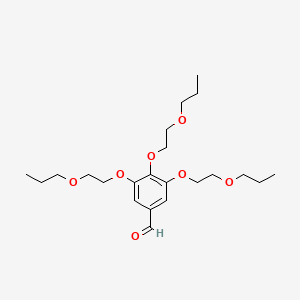
![2H-Benzimidazol-2-one,1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-](/img/structure/B12529637.png)
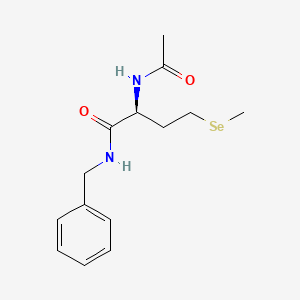
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)


